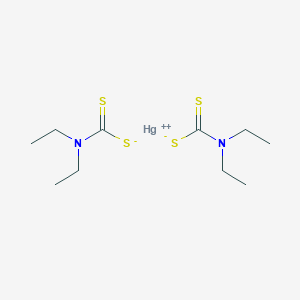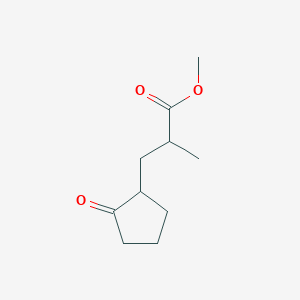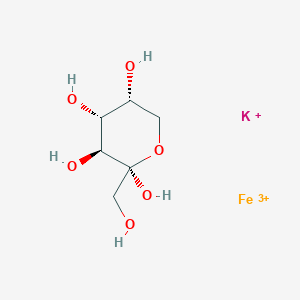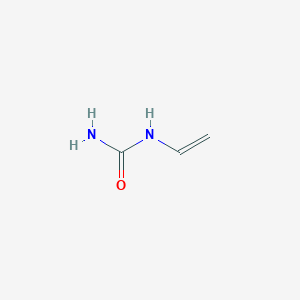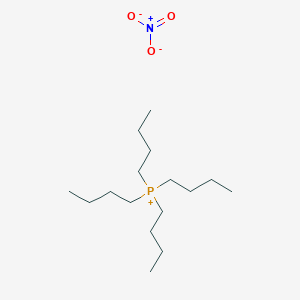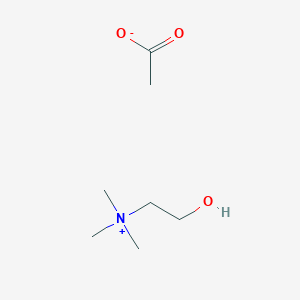
(2-Butenyl)triphenylphosphonium chloride
Vue d'ensemble
Description
“(2-Butenyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C22H22ClP . It is also known as “but-2-en-1-yltriphenylphosphonium chloride” or "2e-but-2-en-1-yltriphenylphosphanium chloride" .
Molecular Structure Analysis
The molecular structure of “(2-Butenyl)triphenylphosphonium chloride” can be represented by the SMILES notation:CC=CCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] . Physical And Chemical Properties Analysis
“(2-Butenyl)triphenylphosphonium chloride” is a white, powder or granular solid . It has a molecular weight of 352.84 g/mol . It is soluble in water (slightly) and has a melting point of approximately 225-230°C (dec.) .Applications De Recherche Scientifique
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: (2-Butenyl)triphenylphosphonium chloride is utilized in organic synthesis for various transformations, including functional group interconversions and heterocycle synthesis .
Methods of Application
The compound is often used as a reagent or catalyst in organic reactions. For example, it can be involved in Wittig reactions where it serves as a phosphonium ylide precursor .
Results and Outcomes
The use of (2-Butenyl)triphenylphosphonium chloride in organic synthesis has led to the successful creation of complex molecules, with yields varying depending on the specific reaction conditions and substrates used.
Catalysis
Scientific Field
Catalysis Application Summary: In catalysis, this compound has been identified as a key component in the formation of zwitterionic species that can act as nucleophiles or electrophiles, influencing reaction selectivity .
Methods of Application
It is used in conjunction with metal-organic frameworks (MOFs) to catalyze reactions like the Aldol-Tishchenko reaction, where its reactivity is altered by the MOF environment .
Results and Outcomes
The presence of (2-Butenyl)triphenylphosphonium chloride in catalytic systems has inverted the expected product distribution in some cases, showcasing its potential to modify reaction pathways.
Materials Science
Scientific Field
Materials Science Application Summary: (2-Butenyl)triphenylphosphonium chloride is used in the preparation of inorganic-organic hybrid materials with controlled nanostructures .
Methods of Application
It is intercalated into clays to modify their properties, such as adsorption capacity and thermal stability .
Results and Outcomes
The intercalation compounds exhibit enhanced thermal stability and can adsorb specific molecules from solutions, which is beneficial for materials applications such as sensors and adsorbents.
Proteomics Research
Scientific Field
Proteomics Application Summary: This compound is used in proteomics research, where it may play a role in the synthesis of peptides or the modification of proteins for study .
Methods of Application
It could be involved in the synthesis of peptide chains or in the labeling of proteins with phosphonium groups to facilitate their detection and analysis.
Results and Outcomes
The use of (2-Butenyl)triphenylphosphonium chloride in proteomics can lead to advancements in the understanding of protein functions and interactions, although specific quantitative data is not provided.
Polymer Chemistry
Scientific Field
Polymer Chemistry Application Summary: In polymer chemistry, (2-Butenyl)triphenylphosphonium chloride is utilized for the modification of polymers and the creation of polymer-supported reagents .
Methods of Application
The compound can be grafted onto polymers to alter their physical properties or to create polymer-supported catalysts that can be used in a variety of organic reactions.
Results and Outcomes
The introduction of (2-Butenyl)triphenylphosphonium chloride into polymers has resulted in materials with enhanced chemical reactivity and selectivity, providing a versatile tool for chemists.
Organometallic Chemistry
Scientific Field
Organometallic Chemistry Application Summary: It is involved in the synthesis of organometallic compounds, which are crucial intermediates in various chemical reactions .
Methods of Application
(2-Butenyl)triphenylphosphonium chloride can react with metal salts to form organometallic complexes that are used in catalysis and synthesis.
Results and Outcomes
The formation of organometallic complexes with (2-Butenyl)triphenylphosphonium chloride has led to the development of new catalytic processes and synthetic pathways.
Nanotechnology
Scientific Field
Nanotechnology Application Summary: In nanotechnology, (2-Butenyl)triphenylphosphonium chloride is used to synthesize nanomaterials with specific properties and functions .
Safety And Hazards
“(2-Butenyl)triphenylphosphonium chloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[(E)-but-2-enyl]-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJYJBYMQMDI-SQQVDAMQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butenyl)triphenylphosphonium chloride | |
CAS RN |
13138-25-5 | |
| Record name | 2-Butenyl(triphenyl)phosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13138-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



